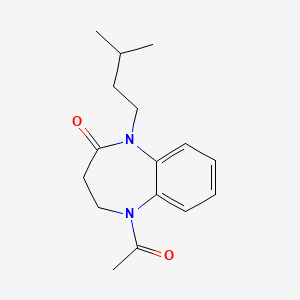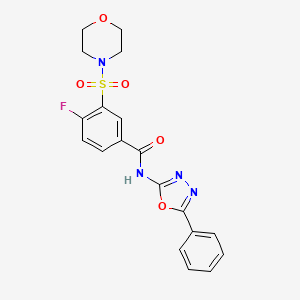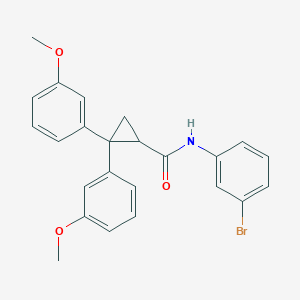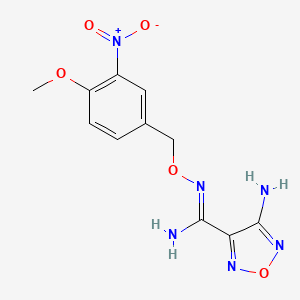![molecular formula C15H17ClN2O4S B11098399 ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11098399.png)
ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate is a synthetic organic compound with the molecular formula C₁₅H₁₇ClN₂O₄S It is characterized by the presence of a chlorophenyl group, a dioxopyrrolidinyl ring, and a cysteinate moiety
Preparation Methods
The synthesis of ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxopyrrolidinyl ring: This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrrolidinyl ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the cysteinate moiety: The final step involves the esterification of the intermediate compound with cysteine and ethanol under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl S-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate can be compared with other similar compounds, such as:
Ethyl S-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate: This compound has an additional chlorine atom on the phenyl ring, which may affect its chemical and biological properties.
Ethyl S-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate: The presence of a bromine atom instead of chlorine may result in different reactivity and biological activity.
Ethyl S-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate: The substitution of a methyl group for the chlorine atom may lead to changes in the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C15H17ClN2O4S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 2-amino-3-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate |
InChI |
InChI=1S/C15H17ClN2O4S/c1-2-22-15(21)11(17)8-23-12-7-13(19)18(14(12)20)10-5-3-4-9(16)6-10/h3-6,11-12H,2,7-8,17H2,1H3 |
InChI Key |
GCTWDCWOQMXUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-(2-oxoindolin-3-ylidene)amino]azepane-1-carbothioamide](/img/structure/B11098322.png)
![2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098324.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11098327.png)
![1-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol](/img/structure/B11098331.png)
![2-bromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}-4-nitrophenyl furan-2-carboxylate](/img/structure/B11098333.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11098335.png)

![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11098360.png)
![5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11098362.png)
![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11098366.png)


![methyl 11-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11098386.png)
